

Pyrisulfoxin B: A Technical Guide to its Discovery, Source, and Scientific Significance

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Compound of Interest

Compound Name: *Pyrisulfoxin B*

Cat. No.: *B1247954*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrisulfoxin B is a sulfur-containing pyridine alkaloid natural product. This document provides a comprehensive overview of the discovery, microbial source, and known scientific data pertaining to **Pyrisulfoxin B**. It is intended to serve as a technical resource for researchers in natural product chemistry, microbiology, and drug discovery. The information is presented with a focus on experimental data and methodologies to facilitate further investigation and application of this bioactive compound.

Discovery and Source Organism

Pyrisulfoxin B was first reported as a novel antibiotic in 1999.^{[1][2]} It was discovered as a secondary metabolite produced by the Gram-positive bacterium, *Streptomyces californicus*.^[1] ^[2] The producing organism belongs to the genus *Streptomyces*, which is renowned for its prolific production of a wide array of bioactive natural products, including many clinically important antibiotics. The discovery of **Pyrisulfoxin B**, alongside its analogue Pyrisulfoxin A, originated from a screening program aimed at identifying new antineoplastic agents.

While the original discovery was from *Streptomyces californicus*, related pyrisulfoxins have also been isolated from other actinomycetes, such as the endophytic fungus *Streptomyces albolongus* EA12432, indicating that the biosynthetic machinery for this class of compounds may be present in other related species.

Physicochemical and Spectroscopic Data

Pyrisulfoxin B is a white amorphous powder. Its molecular formula has been determined as $C_{13}H_{11}N_3O_2S$, corresponding to a molecular weight of 273.31 g/mol. The structure was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Table 1: Physicochemical Properties of Pyrisulfoxin B

Property	Value	Source
Molecular Formula	$C_{13}H_{11}N_3O_2S$	PubChem
Molecular Weight	273.31 g/mol	PubChem
Appearance	White amorphous powder	Yin et al., 2020
UV (MeOH) λ_{max} (log ϵ)	240 (3.58), 289 (3.47) nm	Yin et al., 2020
HRESIMS $[M+H]^+$	m/z 274.0650 (calcd. for $C_{13}H_{12}N_3O_2S$, 274.0645)	Yin et al., 2020

Table 2: 1H and ^{13}C NMR Spectroscopic Data for Pyrisulfoxin B (in $CDCl_3$)

Position	^{13}C (δc)	^1H (δH , mult., J in Hz)
2	-	-
3	148.9	8.71 (s)
4	161.4	-
5	119.9	-
6	155.6	-
2'	153.3	-
3'	121.2	8.41 (d, 7.9)
4'	136.9	7.82 (t, 7.7)
5'	124.5	7.37 (dd, 7.5, 4.9)
6'	149.5	8.68 (d, 4.5)
4-OCH ₃	56.7	4.13 (s)
5-S(O)CH ₃	40.1	3.12 (s)
6-CN	115.6	-

Data sourced from Yin et al., 2020.

Experimental Protocols

Fermentation and Production of Pyrisulfoxins

The following protocol is adapted from the production of pyrisulfoxins from *Streptomyces albolongus* EA12432 and provides a detailed methodology for the cultivation and extraction of these compounds.

Seed Culture Preparation:

- Spores of the producing *Streptomyces* strain are inoculated into 500 mL Erlenmeyer flasks containing 150 mL of a liquid medium. The medium consists of soluble starch (20 g/L), KNO₃

(1 g/L), $\text{K}_2\text{HPO}_4 \cdot 3\text{H}_2\text{O}$ (0.5 g/L), $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$ (0.5 g/L), FeSO_4 (0.01 g/L), and NaCl (0.5 g/L) dissolved in seawater.

- The flasks are incubated at 28°C on a rotary shaker at 180 rpm for 5 days.

Solid-State Fermentation:

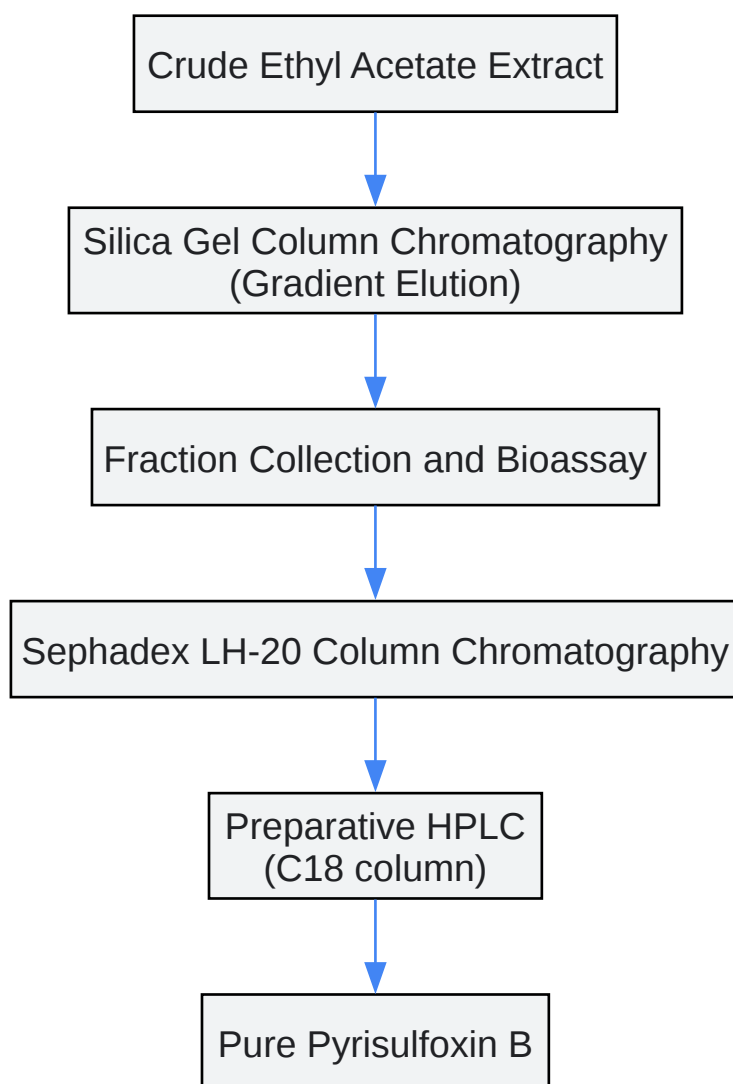
- The seed culture is used to inoculate 1,000 mL Erlenmeyer flasks, each containing 80 g of rice and 40 mL of seawater.
- The flasks are incubated under static conditions at room temperature for 30-90 days.

Extraction:

- The fermented rice culture is soaked and repeatedly extracted with ethyl acetate (EtOAc).
- The combined EtOAc extracts are concentrated under reduced pressure to yield a crude extract containing the pyrisulfoxin compounds.

Isolation and Purification

A general workflow for the isolation of **Pyrisulfoxin B** from the crude extract involves a series of chromatographic steps.



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Figure 1. General isolation workflow for **Pyrisulfoxin B**.

- **Silica Gel Chromatography:** The crude extract is subjected to silica gel column chromatography using a gradient elution system, typically starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).
- **Fraction Analysis:** The collected fractions are analyzed by thin-layer chromatography (TLC) and bioassays to identify those containing the compounds of interest.

- **Size-Exclusion Chromatography:** Active fractions are further purified using Sephadex LH-20 column chromatography, eluting with a solvent such as methanol, to separate compounds based on their size.
- **High-Performance Liquid Chromatography (HPLC):** The final purification is achieved by preparative reverse-phase HPLC (e.g., using a C18 column) with a suitable mobile phase (e.g., a methanol-water or acetonitrile-water gradient) to yield pure **Pyrisulfoxin B**.

Biological Activity and Potential Applications

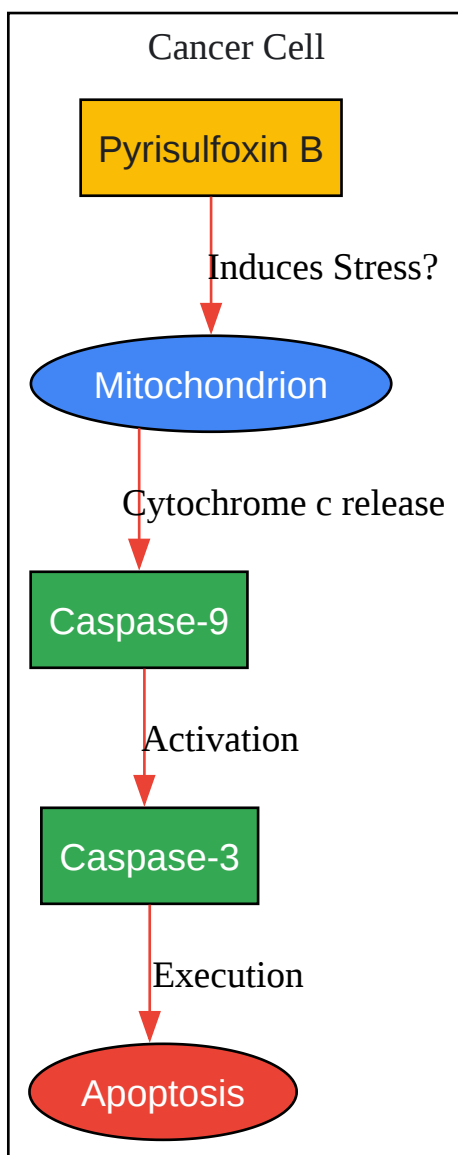
The initial discovery of **Pyrisulfoxin B** revealed its potential as an antineoplastic agent, showing activity against P388 leukemia cells and the ability to induce cell death.^[1] While the specific molecular mechanism of its cytotoxic action has not been fully elucidated, its bioactivity warrants further investigation for drug development.

Related compounds with the 2,2'-bipyridine core structure have been reported to possess a range of biological activities, including antibiotic, antifungal, and anti-inflammatory properties. Furthermore, a patent has suggested that derivatives of collismycin, a structurally related class of compounds, may act as inhibitors of oxidative stress. This suggests that **Pyrisulfoxin B** could also be explored for its potential in neurodegenerative diseases and other conditions associated with oxidative stress.

Biosynthesis and Signaling Pathways

To date, the biosynthetic gene cluster and the enzymatic pathway responsible for the production of **Pyrisulfoxin B** in *Streptomyces californicus* have not been reported in the scientific literature. The biosynthesis of pyridine-containing natural products is diverse and can involve various precursors and enzymatic reactions. The elucidation of the **Pyrisulfoxin B** biosynthetic pathway would be a valuable area of future research, potentially enabling the bioengineering of novel analogues.

Similarly, the specific signaling pathways modulated by **Pyrisulfoxin B** that lead to its observed biological effects, such as the induction of cell death, remain to be fully characterized. A logical starting point for investigation would be the intrinsic and extrinsic apoptosis pathways.



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Figure 2. Hypothetical apoptosis pathway for **Pyrisulfoxin B**.

The above diagram illustrates a hypothetical mechanism by which **Pyrisulfoxin B** might induce apoptosis. It is proposed that the compound could induce mitochondrial stress, leading to the release of cytochrome c, which in turn activates the caspase cascade, ultimately resulting in programmed cell death. This proposed pathway requires experimental validation.

Conclusion and Future Directions

Pyrisulfoxin B is a noteworthy natural product with demonstrated biological activity. This guide has synthesized the available technical information regarding its discovery, source, and physicochemical properties. Significant opportunities for future research exist, particularly in the following areas:

- **Elucidation of the Biosynthetic Pathway:** Identifying the gene cluster and characterizing the enzymes involved in **Pyrisulfoxin B** biosynthesis could enable the production of novel derivatives through metabolic engineering.
- **Mechanism of Action Studies:** In-depth investigation into the specific molecular targets and signaling pathways affected by **Pyrisulfoxin B** is crucial to understand its therapeutic potential.
- **Total Synthesis:** The development of a total synthesis route for **Pyrisulfoxin B** would provide a reliable source of the compound for further studies and allow for the creation of synthetic analogues with improved properties.
- **Expansion of Bioactivity Screening:** Testing **Pyrisulfoxin B** against a broader range of cancer cell lines, microbial pathogens, and in models of oxidative stress-related diseases could uncover new therapeutic applications.

The continued exploration of **Pyrisulfoxin B** holds promise for the discovery of new therapeutic leads and a deeper understanding of the chemical diversity and biosynthetic capabilities of *Streptomyces*.

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